

# Dissolving YIL781 Hydrochloride for Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B10768977

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These application notes provide detailed protocols for the dissolution and use of **YIL781 hydrochloride**, a potent and selective ghrelin receptor (GHS-R1a) antagonist. The information is intended to guide researchers in preparing this compound for various experimental applications, ensuring reproducibility and accuracy in their studies.

## Product Information

- Name: **YIL781 hydrochloride**
- Synonyms: 6-(4-Fluorophenoxy)-2-methyl-3-[[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride
- CAS Number: 1640226-17-0[1]
- Molecular Formula: C<sub>24</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>2</sub> · HCl[1]
- Molecular Weight: 445.96 g/mol [2][3]

- Mechanism of Action: **YIL781 hydrochloride** is a competitive antagonist of the ghrelin receptor (GHS-R1a) with a  $K_i$  of 17 nM.[2][4] It displays no significant affinity for the motilin receptor.[2][4]

## Solubility Data

**YIL781 hydrochloride** exhibits solubility in various solvents. The following table summarizes the solubility data from different suppliers. It is crucial to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is recommended to ensure maximum solubility.[5]

Solvent	Maximum Concentration / Solubility	Source(s)
DMSO (Dimethyl sulfoxide)	100 mM	[2][3]
250 mg/mL (with ultrasonic treatment)	[6]	
Ethanol	100 mM	[2]
Water	100 mM	[3]
2 mg/mL (with warming)	[7]	
Saline Formulation (for in vivo use)	$\geq 2.08$ mg/mL (4.66 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[8]
SBE- $\beta$ -CD Formulation (for in vivo use)	$\geq 2.08$ mg/mL (4.66 mM) in 10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	[4]
Corn Oil Formulation (for in vivo use)	$\geq 2.08$ mg/mL (4.66 mM) in 10% DMSO, 90% Corn Oil	[4]

## Experimental Protocols

### Preparation of Stock Solutions for In Vitro Studies

This protocol is suitable for preparing concentrated stock solutions for use in cell-based assays and other in vitro experiments.

#### Materials:

- **YIL781 hydrochloride** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)

#### Protocol:

- Weighing: Accurately weigh the desired amount of **YIL781 hydrochloride** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of **YIL781 hydrochloride** (MW: 445.96 g/mol ), add 224.2  $\mu$ L of DMSO.
- Dissolution:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming can also aid dissolution, but avoid excessive heat to prevent degradation.
- Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22  $\mu$ m syringe filter compatible with DMSO.
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

## Preparation of Working Solutions for Cell-Based Assays

Materials:

- **YIL781 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium (e.g., DMEM)

Protocol:

- Thawing: Thaw a single aliquot of the **YIL781 hydrochloride** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
  - Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of your experiment.

## Preparation of Formulations for In Vivo Studies

For animal studies, it is often necessary to use a vehicle that is well-tolerated and maintains the solubility of the compound. The following are examples of formulations that have been suggested for in vivo use.[4][8]

Protocol 1: Saline-Based Formulation

This formulation uses a combination of co-solvents to enhance solubility in an aqueous-based vehicle.

- Prepare a stock solution of **YIL781 hydrochloride** in DMSO (e.g., 20.8 mg/mL).

- In a sterile tube, add 100  $\mu$ L of the DMSO stock solution.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until the solution is homogeneous.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL. Mix well.
- This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a **YIL781 hydrochloride** concentration of  $\geq 2.08$  mg/mL.[8]

#### Protocol 2: SBE- $\beta$ -CD-Based Formulation

This protocol utilizes sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -CD) to improve solubility.

- Prepare a stock solution of **YIL781 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
- Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in saline.
- In a sterile tube, add 100  $\mu$ L of the DMSO stock solution.
- Add 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution.
- Mix thoroughly until a clear solution is obtained.
- This results in a final formulation of 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline), with a **YIL781 hydrochloride** concentration of  $\geq 2.08$  mg/mL.[4]

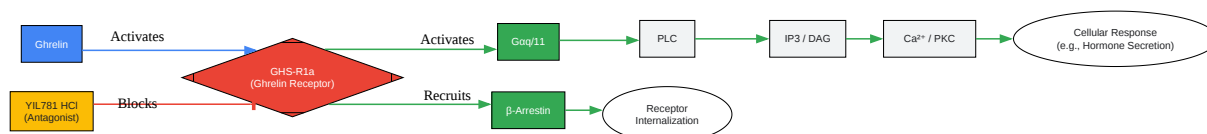
Note for in vivo formulations: It is recommended to prepare these formulations fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

## Signaling Pathway and Experimental Workflow

### Ghrelin Receptor Signaling Pathway

**YIL781 hydrochloride** acts as an antagonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, ghrelin, the receptor can

signal through multiple downstream pathways. YIL781 blocks these ghrelin-induced signaling events.

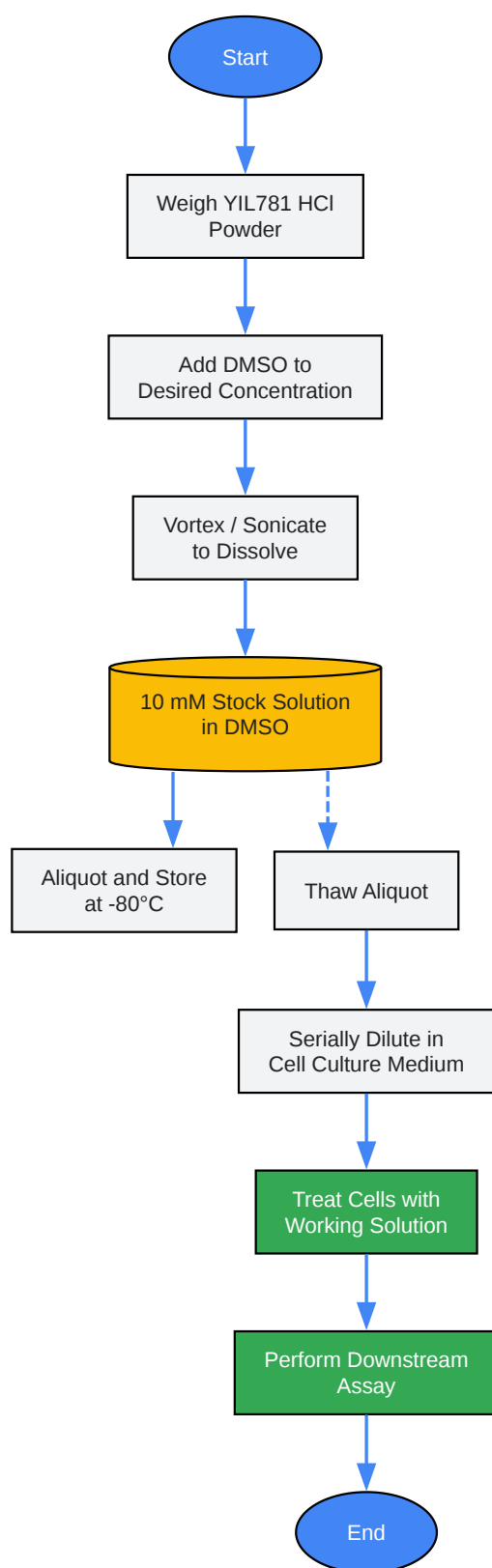


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Caption: Ghrelin receptor signaling and antagonism by YIL781 HCl.

## Experimental Workflow for In Vitro Dissolution and Use

The following diagram illustrates a typical workflow for preparing and using **YIL781 hydrochloride** in a cell-based assay.



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Caption: Workflow for preparing YIL781 HCl for in vitro assays.

## Safety and Handling

- **YIL781 hydrochloride** is for research use only and not for human or veterinary use.
- It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Consult the Safety Data Sheet (SDS) from your supplier for detailed safety information.

By following these detailed protocols and understanding the properties of **YIL781 hydrochloride**, researchers can confidently prepare and utilize this compound in their studies investigating the ghrelin system.

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